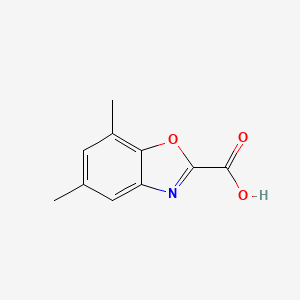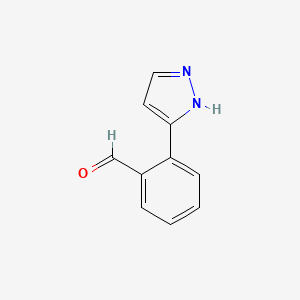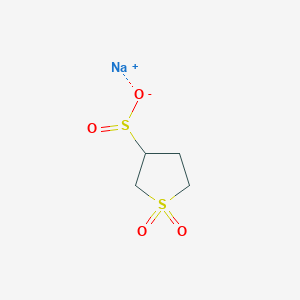
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine involves several steps. One common synthetic route includes the reaction of 4,4-dimethylpyrrolidin-3-amine with methanesulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating signal transduction pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-Methanesulfonyl-4,4-dimethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Methanesulfonyl amine: Similar in structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride: A derivative with a methyl group and hydrochloride salt, which may exhibit different solubility and reactivity.
(1-methylsulfonylpiperidin-4-yl)methanol: Contains a piperidine ring instead of a pyrrolidine ring, resulting in distinct chemical behavior.
Propriétés
Formule moléculaire |
C7H16N2O2S |
|---|---|
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
4,4-dimethyl-1-methylsulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)5-9(4-6(7)8)12(3,10)11/h6H,4-5,8H2,1-3H3 |
Clé InChI |
XOGPBCHFVCWDBW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1N)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)













